molecular formula C8H6FNO2 B3049201 2-Fluoro-1-nitro-4-vinyl-benzene CAS No. 197777-90-5

2-Fluoro-1-nitro-4-vinyl-benzene

Cat. No.: B3049201
CAS No.: 197777-90-5
M. Wt: 167.14 g/mol
InChI Key: OKNXGWILKMLMGV-UHFFFAOYSA-N
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Description

2-Fluoro-1-nitro-4-vinyl-benzene is an aromatic compound characterized by the presence of a fluorine atom, a nitro group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-nitro-4-vinyl-benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-fluoro-4-vinyl-benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation, nitration, and vinylation reactions, followed by purification steps such as distillation or recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-nitro-4-vinyl-benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-1-nitro-4-vinyl-benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Fluoro-1-nitro-4-vinyl-benzene in chemical reactions involves the interaction of its functional groups with various reagents. The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The vinyl group can participate in addition reactions, while the fluorine atom can influence the reactivity and stability of the compound through its electronegativity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-1-nitro-4-vinyl-benzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both electron-withdrawing (nitro) and electron-donating (vinyl) groups on the benzene ring allows for a wide range of chemical transformations and makes it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

4-ethenyl-2-fluoro-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c1-2-6-3-4-8(10(11)12)7(9)5-6/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNXGWILKMLMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472770
Record name 2-Fluoro-1-nitro-4-vinyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197777-90-5
Record name 2-Fluoro-1-nitro-4-vinyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethenyl-2-fluoro-1-nitrobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Chloro-2-fluoronitrobenzene (300 mg, 1.71 mmol), Pb2(dba)3 (236 mg, 0.228 mmol), tributyl (vinyl) tin (333 mg, 1.14 mmol), tri-2-furylphosphine (212 mg, 0.912 mmol) and lithium chloride (193 mg, 4.56 mmol) were added to methylpyrrolidinone (5 ml), and the mixture was stirred in a sealed tube at 120° C. for one hour. The mixture was diluted with chloroform-methanol, and filtered through a Celite Pad. After concentrating the filtrate, the concentrate was dissolved in ethyl acetate and washed with aqueous potassium fluoride. The organic layer was dried over magnesium sulfate, concentrated in vacuo, and purified by thin-layer silica gel chromatography (hexane-ethyl acetate, 5:1) to give the title compound (146 mg) as a pale yellow oil.
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pb2(dba)3
Quantity
236 mg
Type
reactant
Reaction Step One
Quantity
333 mg
Type
reactant
Reaction Step One
Quantity
212 mg
Type
reactant
Reaction Step One
Quantity
193 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Bromo-2-fluoro-1-nitro-benzene (691 mg, 3.14 mmol), tributyl-vinyl-stannane (1.2 g, 3.77 mmol), triphenylphospine (49 mg, 0.19 mmol) and tetrakistriphenylphosphinpalladium(0) (73 mg, 0.06 mmol) were dissolved in toluene (25 ml) and stirred for 5 hours at reflux. The reaction mixture was concentrated in vacuo. The residue was partitioned between water (25 ml) and diethyl ether (50 ml). The organic phase was separated, dried over MgSO4, filtered and concentrated in vacuo to yield an oil (1.8 g). The residue was purified via silica gel chromatography with cyclohexane/ethyl acetate (gradient 0-5%). Fractions containing the product were combined and the solvent evaporated to give an oil (360 mg, 69%).
Quantity
691 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
49 mg
Type
catalyst
Reaction Step One
Name

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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